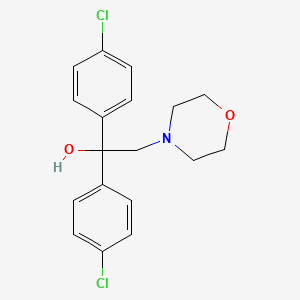

1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

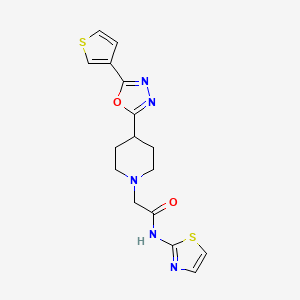

1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol (BCME) is an organic compound with a wide range of applications in scientific research. BCME is a versatile molecule, as it can be used in a variety of different reactions, including those involving nucleophilic substitution, aldehyde and ketone addition, and enolization. BCME is also a useful tool for studying the effects of different environmental conditions on the reactivity of organic molecules.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Amino alcohol ligands, which are structurally related to the compound of interest, have been used for the highly enantioselective addition of organozinc reagents to aldehydes. This process is critical in creating chiral molecules with high enantiomeric excess, a fundamental aspect of medicinal chemistry and drug development (Nugent, 2002).

Catalysis

Catalytic activities, especially in the oxidation of alcohols to corresponding aldehydes and ketones, have been reported. Oxo-rhenium complexes, for example, demonstrated efficient catalysis in alcohol oxidation, utilizing sulfoxide as the oxidant agent. This process is significant for industrial applications, including the synthesis of fine chemicals and pharmaceutical intermediates (Sousa et al., 2013).

Molecular Engineering

In the field of material science, molecular engineering of electron transport materials (ETMs) for organic light-emitting diodes (OLEDs) is a key application. By modulating hydrogen bonds in phenanthroline derivatives, researchers have developed materials with high thermal stability, large electron mobility, and excellent doping abilities. This work underscores the importance of chemical modification to enhance the performance of materials used in electronics (Bin et al., 2020).

Green Chemistry

The development of green chemistry methodologies for the oxidation of alcohols in water using palladium complexes highlights the industry's move towards more sustainable practices. This approach minimizes the use of harmful solvents and leverages water as a green solvent, aligning with environmental sustainability goals (ten Brink et al., 2000).

Biocatalysis

Biocatalysis offers a route to synthesize chiral intermediates of pharmaceutical importance with high enantioselectivity. The use of specific bacterial strains for the biotransformation of key intermediates into valuable chiral alcohols is an area of active research, demonstrating the intersection of microbiology and synthetic chemistry (Miao et al., 2019).

Mecanismo De Acción

Target of Action

Related compounds such as ddt and its metabolites have been shown to interact with the androgen receptor (ar), particularly mutant ars found in certain tumor cells .

Mode of Action

It’s structurally related to ddt, which is known to modulate the voltage-gated sodium channel (vgsc) and has historically been used to control many insect pests .

Biochemical Pathways

For instance, DDT has been shown to stimulate androgen independence in prostate cancer cells through the activation of mutant Androgen Receptor and Mitogen-Activated Protein Kinase pathways .

Pharmacokinetics

Related compounds like ddt are known for their persistence in the environment, with a half-life up to 30 years . This suggests that 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol may also exhibit significant persistence and bioaccumulation.

Result of Action

Related compounds like ddt and its metabolites have been associated with several health and social problems due to their accumulation in the environment and their biomagnification properties in living organisms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the persistence and bioaccumulation of related compounds like DDT are influenced by factors such as temperature, pH, and the presence of organic matter . These factors can affect the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

1,1-bis(4-chlorophenyl)-2-morpholin-4-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO2/c19-16-5-1-14(2-6-16)18(22,13-21-9-11-23-12-10-21)15-3-7-17(20)8-4-15/h1-8,22H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXKJABUCDBNPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2825604.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2825608.png)

![Isoxazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2825610.png)

![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2825619.png)